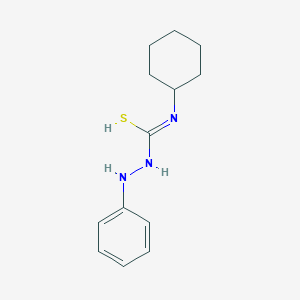

N-anilino-N'-cyclohexylcarbamimidothioic acid

Description

TG(16:0/14:0/18:1(9Z))[iso6] . This compound is a type of triglyceride, which is a lipid molecule composed of one glycerol molecule esterified with three fatty acids. Triglycerides are essential components of human metabolism and are involved in various biological processes, including energy storage and cellular structure.

Properties

IUPAC Name |

N-anilino-N'-cyclohexylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h2,5-6,9-11,15H,1,3-4,7-8H2,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLHKOWKJTAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C(NNC2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N=C(NNC2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TG(16:0/14:0/18:1(9Z))[iso6] typically involves the esterification of glycerol with the respective fatty acids. The reaction conditions often include:

Catalysts: Acid catalysts such as sulfuric acid or base catalysts like sodium hydroxide.

Temperature: Elevated temperatures around 150-200°C to facilitate the esterification process.

Solvents: Organic solvents like toluene or hexane to dissolve the reactants and products.

Industrial Production Methods

In industrial settings, the production of triglycerides like TG(16:0/14:0/18:1(9Z))[iso6] is carried out in large-scale reactors. The process involves:

Continuous Stirred Tank Reactors (CSTR): To ensure thorough mixing of reactants.

Vacuum Distillation: To remove water formed during the esterification reaction.

Purification: Using techniques like chromatography to isolate the desired triglyceride.

Chemical Reactions Analysis

Types of Reactions

TG(16:0/14:0/18:1(9Z))[iso6] undergoes various chemical reactions, including:

Hydrolysis: Breaking down into glycerol and fatty acids in the presence of water and enzymes like lipases.

Oxidation: Reacting with oxygen to form peroxides and aldehydes, especially under oxidative stress conditions.

Hydrogenation: Adding hydrogen to unsaturated fatty acids to convert them into saturated fatty acids.

Common Reagents and Conditions

Hydrolysis: Water and lipase enzymes at physiological pH and temperature.

Oxidation: Oxygen or ozone under ambient conditions.

Hydrogenation: Hydrogen gas in the presence of a metal catalyst like palladium or nickel at elevated temperatures and pressures.

Major Products Formed

Hydrolysis: Glycerol and free fatty acids.

Oxidation: Peroxides, aldehydes, and ketones.

Hydrogenation: Saturated triglycerides.

Scientific Research Applications

TG(16:0/14:0/18:1(9Z))[iso6] has several scientific research applications:

Chemistry: Studying lipid chemistry and the behavior of triglycerides under various conditions.

Biology: Investigating the role of triglycerides in cellular metabolism and energy storage.

Medicine: Exploring the impact of triglycerides on cardiovascular health and metabolic disorders.

Industry: Utilizing triglycerides in the production of biofuels, cosmetics, and food products.

Mechanism of Action

The mechanism of action of TG(16:0/14:0/18:1(9Z))[iso6] involves its role as an energy storage molecule. It is hydrolyzed by lipase enzymes to release glycerol and fatty acids, which are then utilized in metabolic pathways to produce energy. The molecular targets include:

Lipase Enzymes: Catalyze the hydrolysis of triglycerides.

Mitochondria: Utilize fatty acids in beta-oxidation to generate ATP.

Comparison with Similar Compounds

Similar Compounds

TG(160/160/181(9Z)): Another triglyceride with similar fatty acid composition but different positional isomers.

TG(180/180/181(9Z)): A triglyceride with stearic acid instead of palmitic and myristic acids.

Uniqueness

TG(16:0/14:0/18:1(9Z))[iso6] is unique due to its specific combination of fatty acids, which influences its physical and chemical properties, such as melting point and oxidative stability. This uniqueness makes it valuable for specific research and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.